3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole
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Overview
Description
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole is a heterocyclic compound that features both an oxadiazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with an indole-3-carboxaldehyde derivative under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated oxadiazole or indole rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking their catalytic function . Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the indole moiety but shares the oxadiazole ring.
Indole-3-carboxaldehyde: Contains the indole ring but lacks the oxadiazole moiety.
4-Chlorobenzohydrazide: Precursor in the synthesis of the target compound.
Uniqueness
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole is unique due to the presence of both oxadiazole and indole rings in its structure. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
82075-98-7 |
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Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(1H-indol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10ClN3O/c17-11-7-5-10(6-8-11)15-19-16(21-20-15)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H |
InChI Key |
ZHPFRVBXLMIBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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